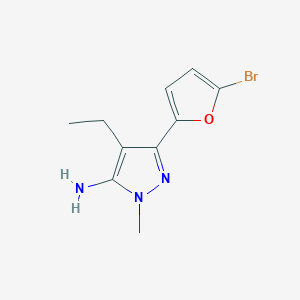
1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride is a chemical compound that features a thiazole ring substituted with a bromine atom and a piperazine moiety.
Méthodes De Préparation
The synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride typically involves the reaction of 5-bromo-1,3-thiazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-1,3-thiazol-2-yl)piperazinedihydrochloride can be compared with other thiazole-containing compounds, such as:
- 1-(4-Bromo-1,3-thiazol-2-yl)piperazine
- 1-(5-Chloro-1,3-thiazol-2-yl)piperazine
- 1-(5-Methyl-1,3-thiazol-2-yl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C7H12BrCl2N3S |
|---|---|
Poids moléculaire |
321.06 g/mol |
Nom IUPAC |
5-bromo-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3S.2ClH/c8-6-5-10-7(12-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2;2*1H |
Clé InChI |
HDSFKYVIMRQDGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC=C(S2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)






![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)

![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)



